

A Technical Guide to the Spectroscopic Analysis of o-Tolunitrile

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Compound of Interest

Compound Name: o-Tolunitrile

Cat. No.: B042240

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Introduction: **o-Tolunitrile**, also known as 2-methylbenzonitrile, is an aromatic organic compound with the chemical formula C_8H_7N .^{[1][2]} It serves as a crucial intermediate in the synthesis of various products within the pharmaceutical, agrochemical, and dye industries.^[3] Accurate characterization of this compound is paramount for quality control and research and development. This guide provides an in-depth overview of the spectroscopic data for pure **o-Tolunitrile**, including detailed experimental protocols and data tables for researchers, scientists, and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For **o-Tolunitrile**, both 1H and ^{13}C NMR provide a distinct fingerprint of its molecular structure.

Quantitative Data: 1H and ^{13}C NMR

The following tables summarize the chemical shifts (δ) for **o-Tolunitrile**, typically recorded in a deuterated solvent like chloroform ($CDCl_3$) with tetramethylsilane (TMS) as an internal standard.^{[4][5]}

Table 1: 1H NMR Spectroscopic Data for **o-Tolunitrile**

Signal Assignment	Chemical Shift (δ) ppm	Multiplicity
Aromatic Protons (4H)	7.27 - 7.63	Multiplet
Methyl Protons (-CH ₃)	2.50	Singlet

Data sourced from publicly available spectral databases. The aromatic protons exhibit a complex multiplet pattern due to spin-spin coupling.[6][7]

Table 2: ¹³C NMR Spectroscopic Data for **o-Tolunitrile**[5][8]

Carbon Atom	Chemical Shift (δ) ppm
C≡N (Nitrile)	118.2
C1 (ipso-CN)	112.9
C2 (ipso-CH ₃)	140.2
C3	132.8
C4	129.8
C5	126.5
C6	132.3
-CH ₃ (Methyl)	20.4

Data obtained in CDCl₃ solvent. Assignment based on empirical data and known substituent effects on aromatic rings.[5][9]

Experimental Protocol: NMR Spectroscopy

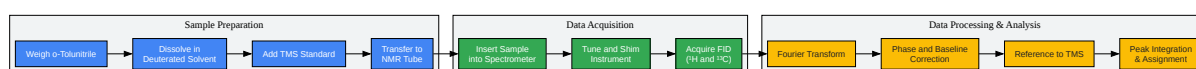
A generalized protocol for acquiring high-resolution NMR spectra of **o-Tolunitrile** is as follows: [4]

- Sample Preparation: Accurately weigh and dissolve 5-10 mg of pure **o-Tolunitrile** in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) within a 5 mm NMR

tube. Add a small amount of TMS to serve as an internal reference for chemical shifts ($\delta = 0.00$ ppm).[4]

- Instrument Setup: Place the sample tube in a high-field NMR spectrometer (e.g., 400 MHz or higher). Ensure the instrument is properly tuned and shimmed to achieve optimal magnetic field homogeneity.
- ^1H NMR Acquisition:
 - Use a standard 90° pulse sequence.
 - Set the relaxation delay to 1-2 seconds and the acquisition time to 2-3 seconds to ensure full relaxation of protons.[4]
 - Co-add 16 to 64 scans to achieve a high signal-to-noise ratio.[4]
- ^{13}C NMR Acquisition:
 - Employ a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.
 - Increase the number of scans significantly (e.g., 1024 or more) to compensate for the low natural abundance of the ^{13}C isotope.[4]
 - Use a relaxation delay of 2-5 seconds.[4]
- Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) signal. Phase the resulting spectrum and perform a baseline correction to ensure accurate integration and peak picking.

Visualization: NMR Experimental Workflow



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Caption: Workflow for conducting NMR spectroscopy on **o-Tolunitrile**.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy probes the molecular vibrations of a sample, providing valuable information about the functional groups present.

Quantitative Data: IR and Raman Spectroscopy

The primary absorption and scattering peaks for **o-Tolunitrile** are listed below.

Table 3: Key Infrared (IR) Absorption Bands for **o-Tolunitrile**[\[10\]](#)[\[11\]](#)

Wavenumber (cm ⁻¹)	Intensity	Vibrational Assignment
~3060	Medium	Aromatic C-H Stretch
~2925	Medium	Methyl (-CH ₃) C-H Stretch
~2225	Strong, Sharp	Nitrile (C≡N) Stretch
~1595, ~1475	Medium-Strong	Aromatic C=C Ring Stretch

| ~750 | Strong | C-H Out-of-plane Bending (ortho-disubstituted) |

Table 4: Key Raman Shifts for **o-Tolunitrile**[\[12\]](#)

Raman Shift (cm ⁻¹)	Intensity	Vibrational Assignment
~3065	Strong	Aromatic C-H Stretch
~2228	Medium	Nitrile (C≡N) Stretch
~1600	Strong	Aromatic C=C Ring Stretch
~1000	Strong	Ring Breathing Mode

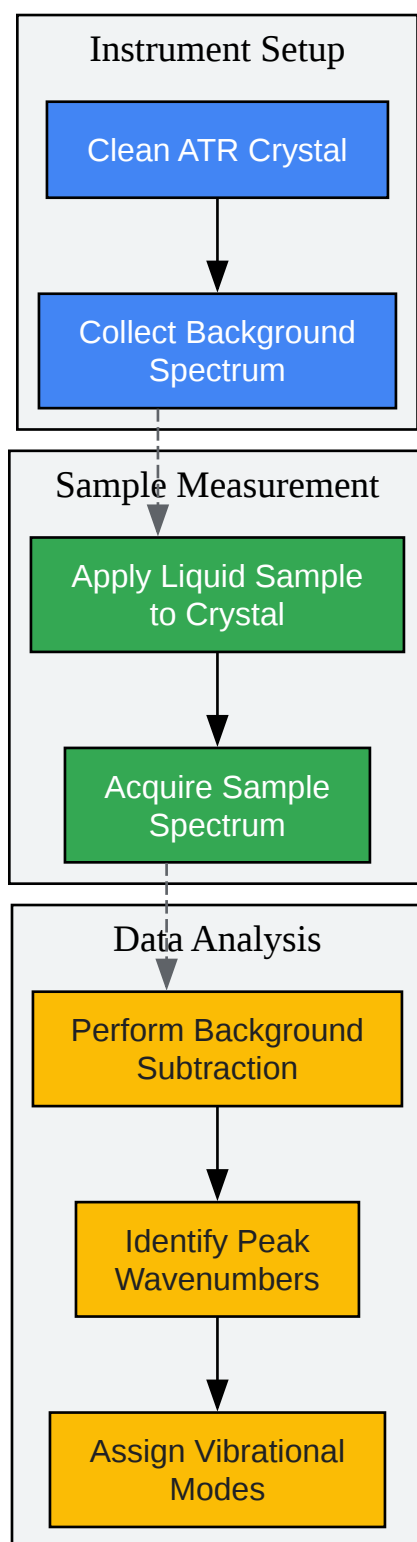
Raman and IR spectroscopy are complementary; some vibrations that are strong in Raman may be weak in IR, and vice-versa.[13]

Experimental Protocol: Attenuated Total Reflectance (ATR) - FTIR

ATR-FTIR is a common and convenient method for analyzing liquid samples like **o-Tolunitrile**. [14]

- **Instrument Setup:** Ensure the FTIR spectrometer is powered on and has stabilized.
- **Background Spectrum:** Clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent (like isopropanol) and allow it to dry completely.[15][16] Record a background spectrum of the clean, empty crystal. This will be automatically subtracted from the sample spectrum.
- **Sample Application:** Place a single drop of pure **o-Tolunitrile** directly onto the center of the ATR crystal, ensuring it completely covers the crystal surface.[14][15]
- **Data Acquisition:** Lower the press to ensure good contact between the liquid and the crystal. [14] Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm^{-1} over a range of $4000\text{-}400\text{ cm}^{-1}$. [17]
- **Cleaning:** After the measurement, clean the ATR crystal thoroughly with a solvent-moistened wipe.[14]

Visualization: Vibrational Spectroscopy Workflow



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Caption: General workflow for ATR-FTIR analysis of a liquid sample.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information on molecular weight and fragmentation patterns.

Quantitative Data: Electron Ionization (EI) Mass Spectrometry

The mass spectrum of **o-Tolunitrile** is characterized by a prominent molecular ion peak and several key fragment ions.

Table 5: Principal Mass Spectrum Peaks for **o-Tolunitrile** (EI, 70 eV)[18]

m/z	Relative Intensity (%)	Assignment
117	100	$[M]^+$ (Molecular Ion)
116	60	$[M-H]^+$
90	35	$[M-HCN]^+$
89	22	$[M-H-HCN]^+$
63	11	$[C_5H_3]^+$

The molecular ion at m/z 117 is the base peak, confirming the molecular weight of 117.15 g/mol .[1][18]

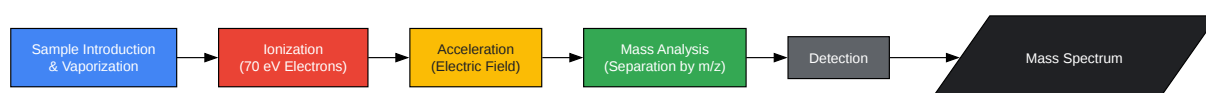
Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

- **Sample Introduction:** Introduce a small amount of the volatile liquid **o-Tolunitrile** into the ion source, often via a gas chromatography (GC-MS) system or a direct insertion probe. The sample is vaporized in a high-vacuum environment.[19][20]
- **Ionization:** Bombard the gaseous sample molecules with a beam of high-energy electrons (typically 70 eV).[19][21] This impact ejects an electron from the molecule, creating a

positively charged radical molecular ion ($[M]^+$).^[22]

- Fragmentation: The excess energy imparted during ionization causes the molecular ion to fragment into smaller, characteristic charged ions and neutral radicals.^[22]
- Acceleration: Accelerate the resulting ions out of the ion source using an electric field.
- Mass Analysis: Pass the accelerated ions through a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge (m/z) ratio.
- Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value, creating the mass spectrum.

Visualization: Logical Flow of Mass Spectrometry



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Caption: The fundamental stages of an electron ionization mass spectrometer.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals.

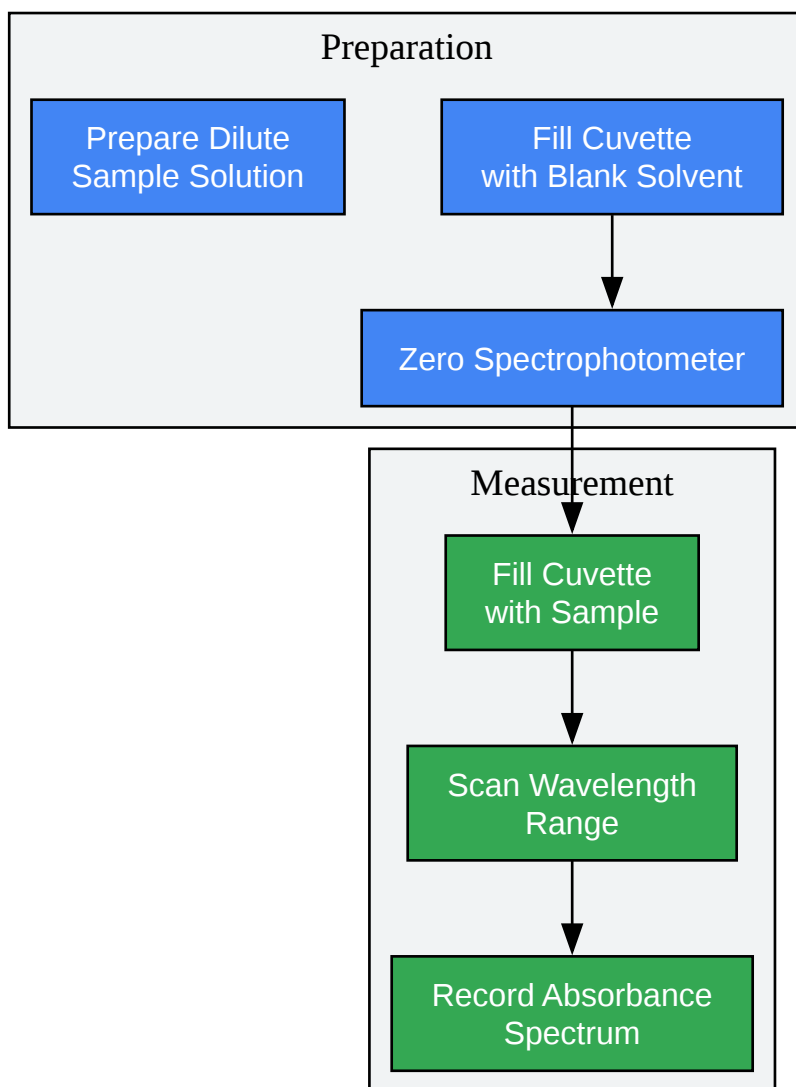
Spectroscopic Data: UV-Vis Absorption

The UV-Vis spectrum of **o-Tolunitrile**, like other aromatic compounds, is characterized by absorptions arising from $\pi \rightarrow \pi^*$ electronic transitions within the benzene ring. In a non-polar solvent like cyclohexane or in the gas phase, the spectrum typically shows multiple absorption bands. The primary absorption region for the benzonitrile chromophore is around 220-280 nm.^{[23][24]} Studies of the gas-phase electronic spectrum show a prominent origin band for the $S_1 \leftarrow S_0$ transition.^[2] Precise λ_{\max} values and molar absorptivities are highly dependent on the solvent used.^[25]

Experimental Protocol: Solution-Phase UV-Vis Spectroscopy

- Solvent Selection: Choose a UV-transparent solvent in which **o-Tolunitrile** is soluble (e.g., ethanol, hexane, or cyclohexane). The solvent should not absorb in the same region as the analyte.[\[23\]](#)
- Sample Preparation: Prepare a dilute solution of **o-Tolunitrile** in the chosen solvent. The concentration should be adjusted so that the maximum absorbance falls within the optimal range of the instrument (typically 0.2 - 1.0).
- Instrument Setup: Turn on the spectrophotometer, including both the deuterium (UV) and tungsten (visible) lamps, and allow it to warm up and stabilize.[\[26\]](#)[\[27\]](#)
- Blanking: Fill a quartz cuvette with the pure solvent to be used as the reference (blank). Place it in the spectrophotometer and record a baseline spectrum to zero the instrument.[\[23\]](#)
- Measurement: Rinse the cuvette with the sample solution, then fill it and place it in the sample holder. Scan the desired wavelength range (e.g., 200-400 nm).
- Data Analysis: Identify the wavelengths of maximum absorbance (λ_{max}) from the resulting spectrum.

Visualization: UV-Vis Spectrophotometer Workflow



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